(9R)-9-ethyl-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione is a complex organic compound belonging to the tetracene family. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. It possesses multiple hydroxy groups, which may contribute to its biological activity and solubility characteristics.
The compound is derived from tetracene, a polycyclic aromatic hydrocarbon known for its electronic properties. Its synthesis and characterization have been explored in various studies, highlighting its relevance in pharmaceutical research.
The synthesis of (9R)-9-ethyl-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione typically involves several organic reactions. Key steps may include:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity.
The molecular structure of (9R)-9-ethyl-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione features a tetracene core with three hydroxyl groups and one methoxy group attached. The stereochemistry at position 9 is designated as R, indicating a specific spatial arrangement that may influence its biological activity.
Key molecular data include:
This structural complexity contributes to its potential interactions with biological targets .
(9R)-9-ethyl-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione can undergo various chemical reactions including:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to study its mechanism of action .
The mechanism of action for (9R)-9-ethyl-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione likely involves interactions with DNA and inhibition of topoisomerases—enzymes critical for DNA replication and transcription. The presence of multiple hydroxyl groups may facilitate binding to DNA through hydrogen bonding and intercalation.
Research indicates that similar compounds exhibit cytotoxic effects by inducing apoptosis in cancer cells through these mechanisms . Further studies are needed to elucidate the exact pathways involved.
The compound is expected to exhibit:
Chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize these properties accurately .
(9R)-9-ethyl-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione has potential applications in:
Continued research into this compound could lead to significant advancements in cancer treatment strategies and drug design methodologies .
The discovery of "(9R)-9-ethyl-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione" is rooted in the systematic exploration of anthracycline antibiotics, a class renowned for potent antineoplastic properties. Early anthracyclines like doxorubicin (Adriamycin®), identified in the 1960s, served as foundational scaffolds for synthetic modifications aimed at enhancing efficacy and reducing toxicity [10]. This specific compound emerged from targeted efforts to optimize the anthraquinone core by introducing an ethyl group at the C9 position while retaining the essential hydroxyquinone pharmacophore. Such modifications were driven by structure-activity relationship (SAR) studies indicating that C9 alkylation significantly influences DNA intercalation capacity and topoisomerase II inhibition [9]. The (9R) stereochemistry was strategically selected to preserve spatial alignment with biological targets, as enantiomeric purity directly modulates interactions with cellular macromolecules. Its development exemplifies the transition from natural product isolation to rational design within the tetracene-dione class.
This compound belongs to the tetracene-dione subclass of polycyclic aromatic hydrocarbons (PAHs), characterized by a linear four-ring system (tetracene) fused with quinone moieties at positions 5,12 and 8,10-dihydro functionalities. Key structural features include:
Table 1: Comparative Structural Features of Select Tetracene-Diones
Compound Name | Molecular Formula | Key Substituents | Stereochemistry | |
---|---|---|---|---|
(9R)-9-Ethyl-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | C₁₉H₁₈O₇ (estimated) | 9-Ethyl, 4-OMe, 6,9,11-OH | 9R | |
(9R,10R)-9-Ethyl-1,4,6,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | C₂₀H₁₈O₈ | 9-Ethyl, 1,4,6,9,10,11-hexahydroxy | 9R,10R | [2] |
9-Acetyl-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | C₂₁H₁₈O₈ | 9-Acetyl, 4-OMe, 6,7,9,11-tetrahydroxy | 7S,9S | [6] |
The compound exerts its antineoplastic activity through multimodal interactions with oncogenic targets:
Table 2: Structure-Activity Relationships of Key Modifications
Structural Feature | Biological Impact | Mechanistic Basis |
---|---|---|
C9 Ethyl ((9R) configuration) | ↑ DNA binding affinity; ↓ drug efflux | Enhanced hydrophobic minor groove contacts; altered P-glycoprotein recognition |
C4 Methoxy | ↑ Cellular uptake; ↑ metabolic stability | Increased lipophilicity; steric blockade of glucuronidation at adjacent positions |
C6/C11 Dihydroxy system | ↑ Topoisomerase II inhibition; ↑ ROS generation | Chelation of Mg²⁺ ions essential for topoisomerase function; redox cycling capacity |
C7-C10 saturation | Mitigates cardiotoxicity (vs. daunorubicin) | Reduced alcohol metabolite formation and iron-mediated ROS in cardiomyocytes |
The integration of heterocyclic chemistry principles—such as stereoselective synthesis of the (9R) chiral center and regioselective hydroxylation—has enabled precise optimization of this scaffold for oncogenic pathway disruption. Its design bridges classical anthracycline pharmacology with contemporary targeted therapy paradigms [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1